Methyl 3-oxocyclobutanecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of 3-oxocyclobutanecarboxylic acid, a closely related compound, from methanol, acetone, and bromine through bromination, cyclization, salification, and hydrolysis, showcases a method with an overall yield of 44.07%. This process is advantageous for its ease of operation and low cost, making it suitable for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).
Molecular Structure Analysis
The molecular structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, synthesized via the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate, reveals a slightly distorted square-planar arrangement of the central four-membered ring. This study provides insight into the planarity and structural characteristics of cyclobutane derivatives, which are essential for understanding their chemical behavior (G. Shabir et al., 2020).
Chemical Reactions and Properties
Research on the cyclobutane ring's planarity in certain crystal structures underlines the significance of σC–H → σC–H* hyperconjugative interactions and their impact on the molecule's stability and reactivity. The structural analysis through natural bond orbital and Hirshfeld surface analysis provides a deeper understanding of the interactions stabilizing the structure (G. Shabir et al., 2020).
Physical Properties Analysis
The synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids and their analysis reveal distinct pKa values for the carboxylic acid and amino groups, indicating different interactions with the fluorine atoms. These findings are crucial for understanding the physical properties and reactivity of cyclobutane derivatives (Anton V. Chernykh et al., 2016).
Chemical Properties Analysis
The competition between ester and formyl groups in controlling the torquoselectivity of cyclobutene electrocyclic reactions provides insights into the chemical properties of methyl 3-formylcyclobutene-3-carboxylate. This research contributes to the understanding of theoretical predictions and the reaction mechanisms involved (S. Niwayama & K. Houk, 1992).
Scientific Research Applications
As Dienophiles in Synthesis
Methyl 2-aryl-2H-azirine-3-carboxylates, similar in structure to Methyl 3-oxocyclobutanecarboxylate, have been found effective as dienophiles for various compounds at or below 50°C. This has implications for synthesis processes involving these compounds (Bhullar, Gilchrist, & Maddocks, 1997).
In Ring-Opening and Dimerisation Reactions
Methyl 3,3-dimethylcyclopropenecarboxylate, a compound related to Methyl 3-oxocyclobutanecarboxylate, undergoes dimerisation and rearrangement reactions, which are promoted by copper(I) iodide (Baird, Hussain, & Clegg, 1987).
Photochemical Reactivity
Methyl 2-chromonecarboxylate, another similar compound, shows higher photochemical reactivity in photocycloaddition reactions, yielding endo adducts as major products (Sakamoto et al., 2012).
Synthesis of Chiral Intermediates
Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, important in the synthesis of the drug sitagliptin, has been synthesized from L-aspartic acid, demonstrating the role of similar methyl esters in pharmaceutical synthesis (Zhang, 2012).
Photodimerisation Studies
The cyclobutano-dimer formed from a similar compound, methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-enecarboxylate, exhibits specific stereochemical properties upon photodimerisation (Begley, Crombie, & Knapp, 1979).
In Anticonvulsant Activity
Enaminones derived from similar compounds have shown potential as safer alternatives for treating epilepsy, with specific derivatives demonstrating high protective indices (Scott et al., 1993).
Torquoselectivity in Cyclobutene Reactions
Ester and formyl groups in compounds like methyl 3-formylcyclobutene-3-carboxylate, structurally related to Methyl 3-oxocyclobutanecarboxylate, compete for control of torquoselectivity in electrocyclic reactions (Niwayama & Houk, 1992).
In Continuous Photo Flow Synthesis
Continuous photo flow synthesis has been used to produce deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid, a useful building block for various compounds (Yamashita, Nishikawa, & Kawamoto, 2019).
Improved Synthesis Methods
An improved method for synthesizing 3-Oxocyclobutanecarboxylic acid from methanol, acetone, and bromine offers a feasible approach for large-scale production (Huang Bin & Zhang Zheng-lin, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-oxocyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-9-6(8)4-2-5(7)3-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLHSAIBOSSHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553889 | |
Record name | Methyl 3-oxocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxocyclobutanecarboxylate | |
CAS RN |
695-95-4 | |
Record name | Methyl 3-oxocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-oxocyclobutanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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